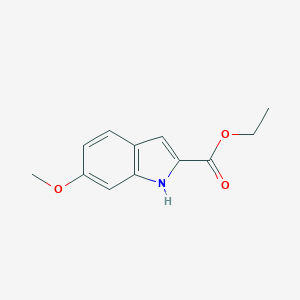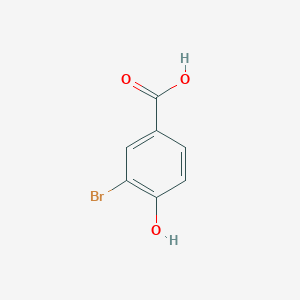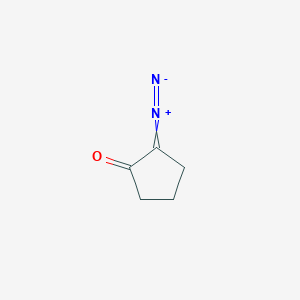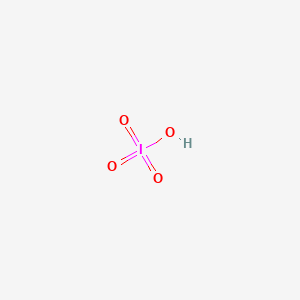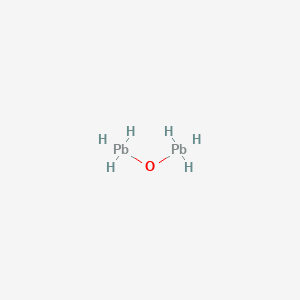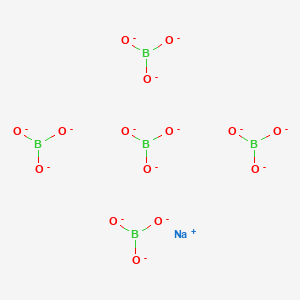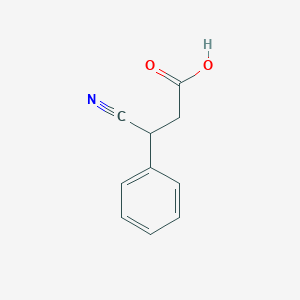
3-Cyano-3-phenylpropanoic acid
Vue d'ensemble
Description
3-Cyano-3-phenylpropanoic acid is a compound of interest in various chemical and pharmaceutical research areas due to its potential as a precursor or intermediate in synthesizing complex molecules. Its structure includes a cyano group and a phenyl group attached to a propanoic acid backbone, making it a versatile candidate for modification and reactivity studies.
Synthesis Analysis
The synthesis of related compounds to 3-Cyano-3-phenylpropanoic acid involves multiple steps, including decarboxylation and cyanohydrin formation. For instance, the decarboxylation of 2-cyano-2-phenylpropanoic acid has been studied for its quantitative conversion in the presence of specific catalysts, highlighting the potential methodologies for synthesizing similar compounds (Berrocal et al., 2016). Additionally, the diastereoselective cyanohydrin formation involving (S)-2-N,N-dibenzyl-amino-3-phenylpropanal demonstrates the intricate control over the synthesis process for related structures (Shibata et al., 1998).
Molecular Structure Analysis
The molecular structure of compounds similar to 3-Cyano-3-phenylpropanoic acid can be elucidated through various spectroscopic techniques, including NMR and FTIR, providing insights into the electronic and structural properties essential for further chemical modifications and applications (Kotteswaran et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving 3-Cyano-3-phenylpropanoic acid derivatives, such as cyclization, demonstrate the reactivity of the acyl cation and its rate-determining steps in forming cyclic compounds. These reactions are influenced by the structure, showcasing the effects of substituents on the reaction kinetics and mechanisms (Brouwer et al., 2010).
Applications De Recherche Scientifique
Fuel for Molecular Machines : 3-Cyano-3-phenylpropanoic acid is used as a chemical fuel for acid-base driven molecular machines. It ensures the correct operation of these machines without overfeeding and malfunctioning (Biagini et al., 2020).
Control of Molecular Scaffold Geometry : This compound can control the geometry of calix[4]arene scaffold in its cone conformation. The structure can be locked and unlocked by varying the structure or amount of the fuel (Del Giudice et al., 2020).
Preparation of Chiral Compounds : 3-Cyano-3-phenylpropanoic acid is used in the chemo-enzymatic preparation of chiral (S)-3-hydroxy-3-phenylpropanoic acid, a potential progenitor for certain antidepressant drugs (Zhao et al., 2014).
Study of Cycliacylation Kinetics : It is used in studying the cycliacylation kinetics of related acids in liquid hydrogen fluoride, providing insights into the reaction mechanisms (Brouwer et al., 2010).
Cross-Coupling of C–H Bonds : The compound is involved in the cross-coupling of C–H bonds with organoborons, using a nitrile template, essential in organic synthesis (Wan et al., 2013).
Fuel for Molecular Switches : It acts as a fuel for acid-base-operated molecular switches, facilitating large-amplitude motions of molecular structures (Berrocal et al., 2016).
Optoelectronic Properties : The compound is studied for its optoelectronic properties, particularly in nonlinear optical materials (Fonkem et al., 2019).
Role in Plant-Microorganism Interactions : 3-Cyano-3-phenylpropanoic acid is identified in tobacco root exudates, influencing the growth of rhizosphere microorganisms (Liu et al., 2015).
Metabolic Engineering : It's used in metabolic engineering studies for the production of 3-phenylpropanol, a fragrance ingredient and chemical precursor (Liu et al., 2021).
Production of Bioplastics : The compound is relevant in the production of 3-hydroxypropanoic acid, a precursor in bioplastics and other chemicals (Jers et al., 2019).
Catalysis in Organic Synthesis : It is used in the development of chiral catalysts for enantioselective reduction of ketones (Sheeba et al., 2016).
Antimicrobial Properties : Chlorinated derivatives of 3-Cyano-3-phenylpropanoic acid exhibit antimicrobial properties (Shaala et al., 2020).
Sensitizers in Solar Cells : The compound is utilized in the engineering of organic sensitizers for solar cell applications (Kim et al., 2006).
Triggering Molecular Motions : 3-Cyano-3-phenylpropanoic acid is used in triggering back and forth motions of acid-base-operated paramagnetic molecular switches (Franchi et al., 2019).
Safety and Hazards
Propriétés
IUPAC Name |
3-cyano-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c11-7-9(6-10(12)13)8-4-2-1-3-5-8/h1-5,9H,6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMPNSKPTQXVWAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50458279, DTXSID70901636 | |
| Record name | 3-CYANO-3-PHENYLPROPANOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50458279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NoName_770 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70901636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-3-phenylpropanoic acid | |
CAS RN |
14387-18-9 | |
| Record name | 3-CYANO-3-PHENYLPROPANOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50458279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



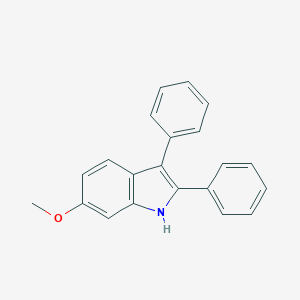

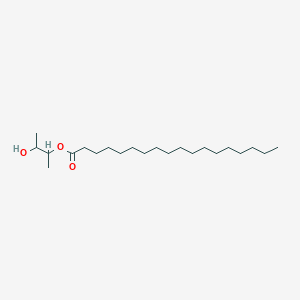
![N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide](/img/structure/B84372.png)
